molecular formula C9H8Br2O2 B3154207 2-(3,5-Dibromophenyl)-1,3-dioxolane CAS No. 773094-77-2

2-(3,5-Dibromophenyl)-1,3-dioxolane

Cat. No. B3154207
Key on ui cas rn: 773094-77-2
M. Wt: 307.97 g/mol
InChI Key: OBXZDDQGPKSYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085606B2

Procedure details

A mixture of 3,5-dibromobenzaldehyde (5.37 g, 20.37 mmol), ethylene glycol (3.40 mL, 61.10 mmol) and p-toluenesulfonic acid monohydrate (78 mg, 0.41 mmol) in anhydrous toluene (30 mL) was heated at reflux under Dean-Stark conditions for 5 h. The reaction mixture was cooled to room temperature and diluted with ethyl acetate (25 mL). The ethyl acetate layer was washed with a saturated NaHCO3 solution (25 mL). The organic layer was removed and washed with water (1×25 mL) and dried with anhydrous MgSO4, filtered and evaporated in vacuo to give a colorless viscous liquid (6.27 g). GC-MS (Cl/methane) analysis of the liquid shows the desired product's mass: m/z 306 (79Br,79BrM+), m/z 308 (79Br,81BrM+), and m/z 310 (81Br,81BrM+); Calcd for C9H8Br2O2: 307.96. 1H NMR (400 MHz, CDl3): δ 3.97-4.10 (M, 4H, 2×—CH2—O—), 5.74 (s, 1H, O—CH-0), 7.53 (d, J=1.80 Hz, 2H), 7.63 (appt, J=1.80 Hz, 1H). 1H NMR spectrum of the liquid was consistent with the suggested structure of the product.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
78 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Br:10])[CH:9]=1)[CH:5]=[O:6].[CH2:11](O)[CH2:12][OH:13]>C1(C)C=CC=CC=1.C(OCC)(=O)C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]2[O:13][CH2:12][CH2:11][O:6]2)[CH:7]=[C:8]([Br:10])[CH:9]=1 |f:4.5|

Inputs

Step One
Name
Quantity
5.37 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1)Br
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
78 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under Dean-Stark conditions for 5 h
Duration
5 h
WASH
Type
WASH
Details
The ethyl acetate layer was washed with a saturated NaHCO3 solution (25 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
WASH
Type
WASH
Details
washed with water (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Br)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 6.27 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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